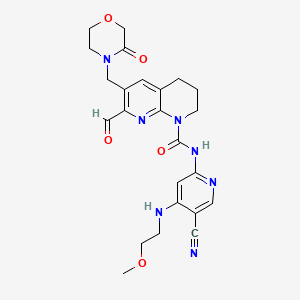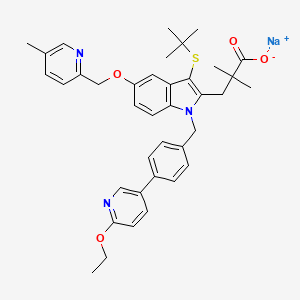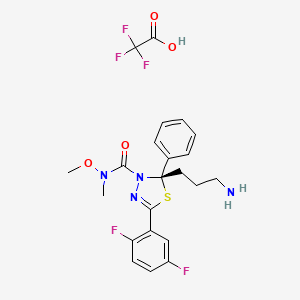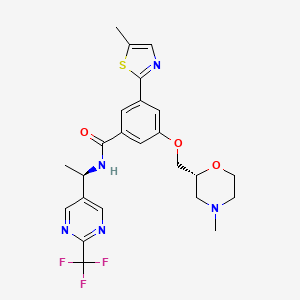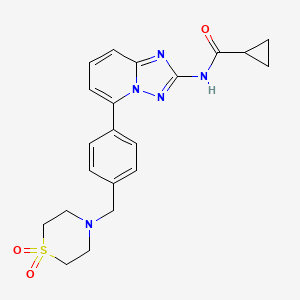
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP
Overview
Description
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: is a synthetic compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) spacer, which enhances its aqueous solubility, and a p-nitrophenyl carbonate (PNP) group, which facilitates its conjugation to antibodies or other biomolecules. The compound is designed to be cleavable, allowing for the controlled release of the drug payload in targeted drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the PEG spacer and PNP group. The process typically starts with the protection of the amino acids alanine and asparagine using fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups, respectively. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The PEG spacer is introduced through a nucleophilic substitution reaction, and the PNP group is added via a carbonate formation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing for the release of the drug payload under specific conditions, such as acidic or enzymatic environments.
Substitution Reactions: The PNP group can undergo nucleophilic substitution reactions, facilitating the conjugation of the compound to antibodies or other biomolecules.
Common Reagents and Conditions:
Cleavage Reactions: Acidic conditions (e.g., trifluoroacetic acid) or enzymatic conditions (e.g., proteases) are commonly used to cleave the linker.
Substitution Reactions: Nucleophiles such as amines or thiols are used to substitute the PNP group under mild conditions.
Major Products Formed:
Cleavage Reactions: The major products formed include the released drug payload and the cleaved linker fragments.
Substitution Reactions: The major products include the conjugated biomolecule and the substituted PNP group.
Scientific Research Applications
Chemistry: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is used in the synthesis of antibody-drug conjugates (ADCs), which are valuable tools in targeted drug delivery. The compound’s cleavable nature allows for the controlled release of the drug payload, enhancing the efficacy and reducing the side effects of the therapeutic agent.
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and release. The compound’s ability to conjugate to antibodies makes it a valuable tool for investigating the targeting and internalization of ADCs in cancer cells.
Medicine: In medicine, this compound is used in the development of targeted cancer therapies. The compound’s cleavable linker allows for the selective release of cytotoxic drugs within cancer cells, minimizing damage to healthy tissues.
Industry: In the pharmaceutical industry, this compound is used in the production of ADCs for clinical use. The compound’s high solubility and stability make it suitable for large-scale manufacturing processes.
Mechanism of Action
Mechanism of Action: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP exerts its effects through its role as a cleavable linker in ADCs. The compound conjugates to antibodies via the PNP group, forming a stable linkage. Upon reaching the target site, the linker is cleaved under specific conditions, releasing the drug payload. The released drug then exerts its cytotoxic effects on the target cells.
Molecular Targets and Pathways: The molecular targets of this compound are primarily the antibodies and the drug payloads it conjugates to. The pathways involved include the internalization of the ADC by target cells, followed by the cleavage of the linker and the release of the drug.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is unique due to its combination of a cleavable linker, a PEG spacer, and a PNP group. Similar compounds include:
Fmoc-PEG2-Ala-Ala-Asn(Trt)-PAB-PNP: This compound has a shorter PEG spacer, which may affect its solubility and stability.
Fmoc-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP: This compound has a longer PEG spacer, which may enhance its solubility but could also affect its cleavage efficiency.
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB: This compound lacks the PNP group, making it less suitable for conjugation to antibodies.
Uniqueness: The unique combination of a cleavable linker, a PEG spacer, and a PNP group in this compound makes it highly effective for use in ADCs, providing a balance of solubility, stability, and conjugation efficiency.
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTALOCBQBLGIB-QLKUJSDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H69N7O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


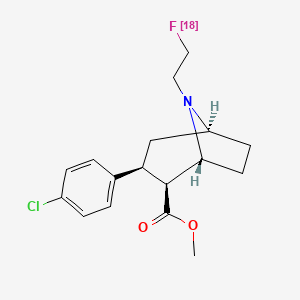

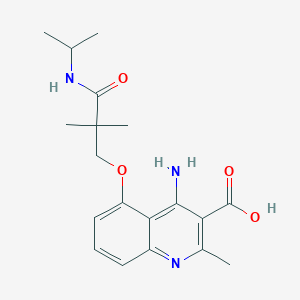

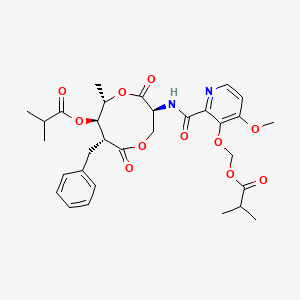

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
